4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid
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Overview
Description
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid typically involves the intramolecular Ullmann arylation of 4-substituted 1-(o-aminophenyl)pyrazole . This reaction is carried out under specific conditions to ensure the formation of the desired fused ring system. Additionally, functional group modifications can be performed to obtain various derivatives of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Nitration and bromination reactions can be performed on this compound to introduce nitro and bromo groups, respectively.
Alkylation: Alkyl groups can be introduced to the compound through alkylation reactions.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Bromination: Bromine or N-bromosuccinimide (NBS) are commonly used reagents.
Alkylation: Alkyl halides are used in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include nitro, bromo, and alkyl derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioimaging agent.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are used in optical applications due to their tunable photophysical properties.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives are known for their broad range of biological activities, including antifungal and antibacterial properties.
Uniqueness
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is unique due to its specific fused ring structure, which combines the properties of both pyrazole and benzimidazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64096-92-0 |
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Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)6-5-11-13-8-4-2-1-3-7(8)12-9(6)13/h1-5,11H,(H,14,15) |
InChI Key |
XHHSMODCDMXJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)O |
Origin of Product |
United States |
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